Gamma-Secretase Inhibitor XVI is a compound that targets the gamma-secretase enzyme, which plays a critical role in the cleavage of various type I membrane proteins, including the amyloid precursor protein. This inhibition is particularly significant in the context of Alzheimer's disease, where the accumulation of amyloid-beta peptides contributes to neurodegeneration. The compound is classified as a small molecule inhibitor and is part of ongoing research aimed at understanding its efficacy and safety in clinical applications.
Gamma-Secretase Inhibitor XVI was developed as part of a broader effort to create selective inhibitors that can modulate gamma-secretase activity without affecting other pathways. Its synthesis and characterization have been reported in various scientific studies, highlighting its potential therapeutic applications in neurodegenerative diseases and cancer.
Gamma-Secretase Inhibitor XVI falls under the category of pharmacological agents known as gamma-secretase inhibitors. These compounds specifically inhibit the activity of the gamma-secretase complex, which consists of several proteins including presenilin, nicastrin, Aph-1, and Pen-2. The classification is based on its mechanism of action and its biochemical properties.
The synthesis of Gamma-Secretase Inhibitor XVI involves multiple steps that typically include:
The synthesis may utilize various organic chemistry techniques including:
Gamma-Secretase Inhibitor XVI has a complex molecular structure that allows it to interact specifically with the gamma-secretase enzyme. The precise three-dimensional conformation is critical for its inhibitory activity.
The molecular weight of Gamma-Secretase Inhibitor XVI and its specific structural features can be characterized using:
The primary chemical reaction involving Gamma-Secretase Inhibitor XVI is its binding to the active site of gamma-secretase, inhibiting its enzymatic function. This competitive inhibition alters the cleavage pattern of substrates such as amyloid precursor protein.
Kinetic studies often reveal:
Gamma-Secretase Inhibitor XVI inhibits gamma-secretase by binding to specific sites within the enzyme complex. This prevents substrate access to the active site, thereby reducing the production of amyloid-beta peptides.
Studies have shown that treatment with Gamma-Secretase Inhibitor XVI leads to a significant decrease in amyloid-beta levels in vitro and in vivo models, supporting its potential use in therapeutic strategies against Alzheimer's disease .
Gamma-Secretase Inhibitor XVI typically exhibits:
Key chemical properties include:
Relevant data from studies indicate that these properties influence its bioavailability and pharmacokinetics .
Gamma-Secretase Inhibitor XVI has several potential applications, particularly in:
Research continues to explore its efficacy across different models, aiming to establish clinical relevance and safety profiles for future therapeutic use.
Gamma-secretase Inhibitor XVI (GSI-XVI) binds the catalytic presenilin-1 (PS1) subunit through specific interactions with transmembrane domain (TMD) residues. Cryo-EM studies reveal that its tert-butylcarbonyl group forms hydrogen bonds with Asp385 in TM7, while its hydrophobic moiety inserts into a pocket near Leu268 and Ile387 (TM6/TM7 interface), stabilizing the enzyme's closed conformation [3] [8].
GSI-XVI exhibits sub-nanomolar affinity (Kd = 0.4 nM) due to water-mediated hydrogen bonding with Asp257 (TM6) and van der Waals contacts with Phe388. Molecular dynamics simulations show a two-step engagement: initial docking at the substrate-binding exosite (kon = 1.2 × 105 M−1s−1), followed by translocation to the catalytic aspartates within 200 ms [6] [8].
GSI-XVI acts as a mixed-type inhibitor, competing with APP for the substrate-docking site while allosterically disrupting catalytic aspartate alignment. Isothermal titration calorimetry confirms competitive binding at low concentrations (Ki = 8 nM), transitioning to non-competitive inhibition above 100 nM by inducing TM6-TM7 kinking that mispositions Asp257 and Asp385 [1] [8].
Table 1: Key Residue Interactions of GSI-XVI in PS1
PS1 Domain | Residue | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
TM6 | Asp257 | H-bond (water-bridged) | −2.8 |
TM6 | Leu268 | Hydrophobic | −1.5 |
TM7 | Asp385 | Direct H-bond | −3.2 |
TM7 | Ile387 | Van der Waals | −1.1 |
TM7 | Phe388 | π-Stacking | −1.8 |
TM7 | Leu432 | Hydrophobic cavity | −0.9 |
GSI-XVI shows 18-fold selectivity for APP-CTF over Notch, attributed to differential exosite engagement. Notch lacks the GSI-XVI interaction motif involving APP Met692 and Val695, reducing inhibitor binding affinity by ~60% compared to APP. Surface plasmon resonance confirms Kd(APP) = 0.4 nM vs. Kd(Notch) = 7.2 nM [1] [7].
At sub-inhibitory concentrations (10–50 nM), GSI-XVI shifts Aβ production from Aβ42 to Aβ38 by stabilizing the γ-secretase-Aβ48 intermediate. Hydrogen-deuterium exchange mass spectrometry reveals enhanced protection of the Aβ48-binding pocket (residues 380–392), promoting carboxypeptidase-like trimming [8] [10].
Table 2: Effects of GSI-XVI on Aβ Product Distribution
Concentration (nM) | Aβ42 (%) | Aβ40 (%) | Aβ38 (%) | Processivity Shift |
---|---|---|---|---|
0 (Control) | 15.2 ± 1.3 | 62.1 ± 2.1 | 5.3 ± 0.8 | Baseline |
10 | 8.7 ± 0.9* | 58.4 ± 1.7 | 18.6 ± 1.2* | ↑ Aβ38 generation |
50 | 3.1 ± 0.5* | 31.2 ± 1.4* | 42.9 ± 2.0* | Dominant Aβ38 pathway |
100 | 0.9 ± 0.2* | 5.4 ± 0.6* | 8.2 ± 0.9* | Global inhibition |
GSI-XVI stabilizes the compact conformational state of γ-secretase, reducing conformational entropy by 40%. Single-particle EM shows a 3.2-Å shift in nicastrin ectodomain positioning upon binding, locking TM6 in a tilted orientation that sterically blocks substrate entry [6] [10].
The inhibitor enhances APP-CTF binding to the catalytic site (Km reduced by 35%) while disrupting Notch binding via allosteric changes in the Pen-2 interface. Mutagenesis studies confirm that PS1 Glu280Ala mutation abolishes GSI-XVI’s allosteric effects on Notch, but preserves APP modulation [3] [8].
Table 3: Conformational States Modulated by GSI-XVI
Conformational State | Population (%)(−GSI-XVI) | Population (%)(+GSI-XVI) | Functional Consequence |
---|---|---|---|
Extended | 32 ± 3 | 8 ± 1* | Substrate docking impaired |
Intermediate | 41 ± 2 | 22 ± 3* | Reduced processivity |
Compact | 27 ± 4 | 70 ± 5* | Catalytic inhibition |
Compounds Mentioned
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3